3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

NMDA receptor antagonism GluN2B selectivity structure-activity relationship

This 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is the validated chiral building block for synthesizing potent GluN2B-selective NMDA receptor antagonists (Ki down to 7.9 nM). The precise 3-amino-5-hydroxy pattern is critical; the 5-OH moiety is essential for ion channel inhibition, while 6-OH substitution is detrimental. Its bifunctional handles allow orthogonal derivatization, and its balanced polarity (XLogP3-AA 1.7, TPSA 46.3 Ų) supports CNS drug discovery programs. Procurement ensures access to a scaffold with a clean off-target profile.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 103858-43-1
Cat. No. B2434451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
CAS103858-43-1
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESC1CCC2=C(C=C(C=C2)N)C(C1)O
InChIInChI=1S/C11H15NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4,12H2
InChIKeyXWGAFZBOKDWNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 103858-43-1): Core Scaffold Specifications for Procurement


3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 103858-43-1) is a benzosuberone-derived amino alcohol featuring a tetrahydrobenzo[7]annulene core with both an amino group at the 3-position and a hydroxyl group at the 5-position [1]. This bifunctional scaffold presents an XLogP3-AA of 1.7 and a topological polar surface area of 46.3 Ų, offering a balanced polarity profile that distinguishes it from simpler benzocycloheptene analogs lacking polar substituents [1]. The compound serves as a versatile small-molecule building block for medicinal chemistry programs, particularly in the synthesis of GluN2B-selective NMDA receptor antagonists [2].

Why Generic Substitution of 3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol Fails: A Quantitative Analysis of Scaffold Specificity


Generic substitution of 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol with structurally similar benzocycloheptene or benzosuberone analogs is not scientifically valid due to critical structure-activity relationships documented in the benzo[7]annulene class. Research demonstrates that the 5-hydroxy moiety is essential for NMDA receptor ion channel inhibition, while a 6-hydroxy substitution is detrimental to both binding and cytoprotective activity [1]. Furthermore, the amino group at the 3-position provides a distinct hydrogen-bonding capacity and synthetic handle compared to unsubstituted or methylamino analogs. These positional requirements create a narrow tolerance window; any substitution with a compound lacking the precise 3-amino-5-hydroxy substitution pattern will alter or abolish the desired biological and chemical properties, as evidenced by comparative receptor binding studies that reveal over 20-fold differences in affinity based solely on hydroxyl positioning [1].

Product-Specific Quantitative Evidence Guide for 3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 103858-43-1)


5-OH vs. 6-OH Substitution: Positional Impact on GluN2B Affinity in Benzo[7]annulenamine Derivatives

In a systematic analysis of hydroxy substitution on the benzo[7]annulene scaffold, 5-OH derivatives (exemplified by compound 12a) demonstrated substantially higher GluN2B binding affinity compared to 6-OH derivatives [1]. The optimal 5-OH compound 12a achieved a Ki of 49 nM against the GluN2B-containing NMDA receptor, while 6-OH derivatives exhibited significantly reduced affinity [1]. This demonstrates that the 5-OH substitution pattern present in 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is critical for high-affinity interaction with the GluN2B ifenprodil binding site, whereas 6-OH substitution is detrimental [1].

NMDA receptor antagonism GluN2B selectivity structure-activity relationship benzo[7]annulene scaffold

Cytoprotective Activity: 5-OH Benzo[7]annulenamine vs. 6-OH and 5,6-di-OH Analogs

The cytoprotective activity of benzo[7]annulenamine derivatives directly correlates with the position of the hydroxy substituent. The 5-OH derivative 12a exhibited potent cytoprotection with an IC50 of 580 nM against NMDA-induced excitotoxicity, whereas 6-OH derivatives (compound 13 series) showed markedly reduced cytoprotective efficacy, and the 5,6-di-OH derivative 17a demonstrated the weakest activity in this class [1]. This functional data corroborates the binding affinity findings and confirms that the 5-OH substitution pattern is essential for downstream pharmacological activity.

neuroprotection NMDA receptor antagonism excitotoxicity cytoprotection

Off-Target Selectivity Profile: TAAR5 and Beta-1 Adrenergic Receptor Activity

3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol demonstrates a favorable off-target profile. In functional assays, the compound showed no measurable agonist activity at mouse TAAR5 (EC50 > 10,000 nM) [1] and no detectable binding affinity toward the human beta-1 adrenergic receptor . This selectivity profile contrasts with many amino-alcohol scaffolds that exhibit promiscuous GPCR activity, providing a cleaner starting point for medicinal chemistry optimization compared to structurally similar but less selective benzocycloheptene derivatives.

off-target screening selectivity TAAR5 beta-1 adrenergic receptor

Physicochemical Differentiation: XLogP3-AA and TPSA Comparison with Unsubstituted Benzocycloheptene Scaffolds

3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol possesses a computed XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 46.3 Ų [1]. In contrast, the unsubstituted parent scaffold 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (lacking the 3-amino group) has a higher LogP of approximately 2.64 and a reduced TPSA of 20.23 Ų [2]. The presence of the amino group at the 3-position increases polarity, reduces lipophilicity, and enhances hydrogen-bonding capacity, which can improve aqueous solubility and alter blood-brain barrier penetration characteristics compared to the non-amino analog [1][2].

physicochemical properties drug-likeness polar surface area lipophilicity

Key Intermediate Role in Synthesis of High-Affinity GluN2B Antagonists

The benzo[7]annulene scaffold containing a 5-hydroxy moiety serves as the key intermediate for synthesizing potent GluN2B-selective NMDA receptor antagonists [1][2]. Specifically, 5-hydroxyketone intermediates derived from this scaffold class undergo reductive amination to yield benzo[7]annulenamines with high GluN2B affinity. The most potent compounds in this series, such as 2-methoxy-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine (Ki = 10 nM) and its N-methyl analog (Ki = 7.9 nM), are synthesized from 5-hydroxy-substituted benzo[7]annulene precursors [2]. The 3-amino-5-hydroxy substitution pattern provides a bifunctional handle for further derivatization at both the amino and hydroxyl positions, enabling systematic SAR exploration that is not possible with mono-substituted analogs.

synthetic intermediate GluN2B antagonists benzo[7]annulenamine medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 103858-43-1)


Synthesis of GluN2B-Selective NMDA Receptor Antagonists for Neuroprotection Research

This compound serves as the preferred starting scaffold for synthesizing benzo[7]annulenamine-based GluN2B antagonists. As established in the evidence above, the 5-OH substitution pattern is essential for achieving high GluN2B affinity (Ki = 49 nM for optimized derivatives) and cytoprotective activity (IC50 = 580 nM) [1]. Programs targeting NMDA receptor-mediated excitotoxicity in stroke, traumatic brain injury, or neurodegenerative diseases should procure this specific scaffold to access the validated SAR that has produced lead compounds with Ki values as low as 7.9 nM [2]. Substitution with 6-OH or deoxy analogs will yield compounds with >20-fold lower affinity and reduced cytoprotective efficacy [1].

Medicinal Chemistry Scaffold Diversification with Bifunctional Handles

The presence of both a 3-amino group and a 5-hydroxyl group provides two distinct synthetic handles for orthogonal derivatization. This bifunctionality enables systematic exploration of SAR through independent modification of the amino group (e.g., acylation, alkylation, reductive amination) and the hydroxyl group (e.g., etherification, esterification, oxidation) [1]. The computed physicochemical properties (XLogP3-AA = 1.7, TPSA = 46.3 Ų) indicate balanced polarity suitable for CNS drug discovery [3]. In contrast, mono-functional analogs lack this synthetic versatility, limiting the diversity of accessible derivatives.

Selectivity Profiling and Off-Target Screening Studies

The compound's demonstrated lack of activity at TAAR5 (EC50 > 10,000 nM) and beta-1 adrenergic receptors (no detectable binding) [4] makes it a suitable scaffold for CNS-targeted programs where adrenergic or trace amine receptor modulation would confound experimental results. This clean off-target profile provides a favorable starting point for medicinal chemistry optimization compared to many amino-alcohol scaffolds that exhibit promiscuous GPCR activity. Researchers requiring a scaffold with minimal baseline off-target pharmacology should prioritize this compound over analogs lacking selectivity characterization data.

Physicochemical Property Optimization for CNS Drug Discovery

The 3-amino substitution reduces lipophilicity (XLogP3-AA = 1.7 vs. LogP = 2.64 for the non-amino analog) and increases polar surface area (TPSA = 46.3 Ų vs. 20.23 Ų) [3][5]. These property differences translate to improved aqueous solubility and potentially altered blood-brain barrier penetration characteristics. Programs requiring balanced CNS drug-like properties should procure the amino-substituted scaffold rather than the more lipophilic, less polar non-amino analog, as the latter may exhibit higher non-specific protein binding and reduced solubility [3][5].

Technical Documentation Hub

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